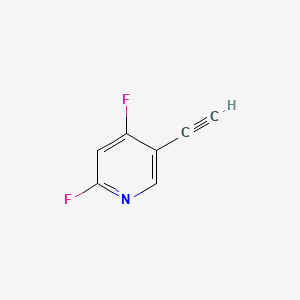
5-Ethynyl-2,4-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2,4-difluoropyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts . These properties make this compound an interesting compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-Ethynyl-2,4-difluoropyridine, involves several methods. One common approach is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® or complex mixtures of AlF₃ and CuF₂ at high temperatures . Another method involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient methods. The use of continuous flow reactors and advanced fluorination techniques ensures high yields and purity of the final product. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial-scale production methods .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and solvents like dimethylformamide (DMF) are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild and functional group-tolerant conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki–Miyaura coupling results in the formation of biaryl compounds .
Scientific Research Applications
5-Ethynyl-2,4-difluoropyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of imaging agents for biological applications.
Medicine: The compound is explored for its potential use in pharmaceuticals due to its unique properties.
Industry: It is used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,4-difluoropyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to specific targets, making it effective in various applications. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoropyridine: A closely related compound with similar properties.
4-Ethynyl-2,5-difluoropyridine: Another fluorinated pyridine with an ethynyl group at a different position.
Uniqueness
5-Ethynyl-2,4-difluoropyridine is unique due to the specific positioning of the ethynyl and fluorine groups, which imparts distinct reactivity and properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C7H3F2N |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
5-ethynyl-2,4-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-4-10-7(9)3-6(5)8/h1,3-4H |
InChI Key |
FXQBLUCOXJQKKS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















